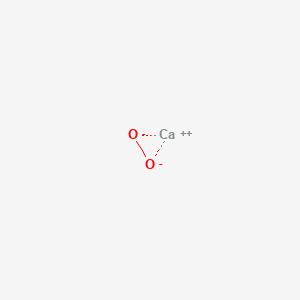![molecular formula C9H13NO2 B074575 2-アザスピロ[4.5]デカン-1,3-ジオン CAS No. 1197-80-4](/img/structure/B74575.png)
2-アザスピロ[4.5]デカン-1,3-ジオン
概要
説明
2-Azaspiro[4.5]decane-1,3-dione is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- Synthesis of 2-Azaspiro[4.5]decane-1,3-dione and its derivatives involves various chemical reactions. Some studies have focused on the synthesis of N-phenylamino derivatives of this compound, exploring their physicochemical and pharmacological properties (Kamiński, Obniska, & Dybała, 2008).
Molecular Structure Analysis
- The molecular structure of 2-Azaspiro[4.5]decane-1,3-dione derivatives has been elucidated through various studies. X-ray structures of certain derivatives have been solved, providing insights into their three-dimensional configuration (Obniska, Dzierżawska-Majewska, Zagórska, Zajdel, & Karolak‐Wojciechowska, 2005).
Chemical Reactions and Properties
- Research has explored various chemical reactions involving 2-Azaspiro[4.5]decane-1,3-dione, such as its reactivity in oxidative spiro-bromocyclization (He & Qiu, 2017).
Physical Properties Analysis
- The physical properties of this compound, particularly its lipophilicity, have been determined using methods like reverse-phase thin-layer chromatography (RP-TLC), highlighting the correlation between lipophilicity and its biological activity (Kamiński, Obniska, Zagórska, & Macia̧g, 2006).
Chemical Properties Analysis
- The chemical properties, particularly the reactivity of 2-Azaspiro[4.5]decane-1,3-dione in various chemical environments, have been a subject of study. For instance, its susceptibility to nucleophilic attack and its reactivity in the presence of various reagents have been evaluated (Hilmey, Gallucci, & Paquette, 2005).
科学的研究の応用
化学研究
“2-アザスピロ[4.5]デカン-1,3-ジオン”は、分子式C9H13NO2のユニークな化合物です。 . これは、早期発見研究者向けにシグマアルドリッチが提供する希少でユニークな化学物質のコレクションの一部です。 .
スピロテトラマトの合成
この化合物は、バイエルクロップサイエンスが開発した第2世代の殺虫剤スピロテトラマトの合成における重要な中間体です。 . 合成プロセスには、4-メトキシシクロヘキサン-1-オンを原料とする触媒的水素化、酸化、およびブッヘラー・ベルグ反応が含まれます。 .
殺虫剤開発
“2-アザスピロ[4.5]デカン-1,3-ジオン”から合成されたスピロテトラマトは、そのユニークな2方向の内吸性と移行性で知られています。 植物のあらゆる部分に移行でき、根と葉の害虫の卵の孵化と幼虫の発育を効果的に防ぎます。 .
持続的な効果
スピロテトラマトは、長期間にわたって効果を発揮し、最大2か月間、害虫を効果的に防除できます。 . これは、害虫管理と作物保護において貴重なツールとなっています。
環境安全性
“2-アザスピロ[4.5]デカン-1,3-ジオン”から誘導されたスピロテトラマトは、高い活性、低用量、広域スペクトルの殺虫効果、および環境安全性の特徴があります。 . これらの特性は、中国の農薬の要件を満たしています。 、これは、持続可能な農業のための有望な候補です。
費用対効果の高い合成
“2-アザスピロ[4.5]デカン-1,3-ジオン”からのスピロテトラマトの合成は、費用対効果が高いと考えられています。 提案された方法は、穏和な条件、簡便な操作、および各工程において良好な収率から優れた収率を提供します。 .
作用機序
Target of Action
The primary target of 2-Azaspiro[4.5]decane-1,3-dione is the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
2-Azaspiro[4.5]decane-1,3-dione interacts with its targets, the GABAA receptors, resulting in potential anticonvulsant properties .
Biochemical Pathways
The affected biochemical pathway is the GABAergic pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability.
Pharmacokinetics
The ADME properties of 2-Azaspiro[4The compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 2-Azaspiro[4.5]decane-1,3-dione’s action are primarily related to its potential anticonvulsant properties . By modulating GABAA receptor activity, it may help to reduce neuronal excitability and potentially prevent seizures .
Action Environment
The action, efficacy, and stability of 2-Azaspiro[4.5]decane-1,3-dione can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that this compound is related to gabapentin , a medication used to treat epilepsy and neuropathic pain. This suggests that 2-Azaspiro[4.5]decane-1,3-dione may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It has been suggested that this compound may have anti-allodynic efficacy, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBYWMNNPPFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299441 | |
| Record name | 2-azaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197-80-4 | |
| Record name | 1197-80-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione scaffold have been explored for anticonvulsant activity, and what is the impact of these modifications on activity?
A1: Researchers have investigated a variety of structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione core to understand their impact on anticonvulsant activity. These modifications include:
Q2: How does the lipophilicity of 2-Azaspiro[4.5]decane-1,3-dione derivatives correlate with their anticonvulsant activity?
A2: Studies suggest a positive correlation between lipophilicity and anticonvulsant efficacy in a series of N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione []. This means that compounds with higher lipophilicity tend to exhibit stronger anticonvulsant activity []. This correlation suggests that lipophilicity might play a role in the compound's ability to cross the blood-brain barrier and reach its target site in the central nervous system.
A2: While the precise mechanisms are yet to be fully elucidated, some studies provide insights:
- Voltage-sensitive calcium channels (VSCCs): Although some N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione displayed anticonvulsant activity, they showed low affinity for VSCCs in in vitro tests []. This suggests that their anticonvulsant effects might be mediated through alternative mechanisms rather than direct interaction with VSCCs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



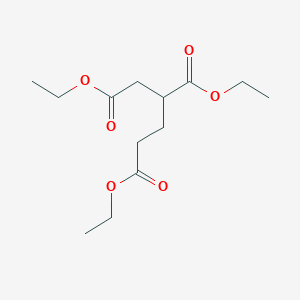
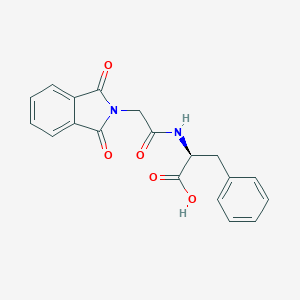
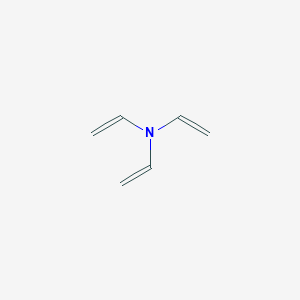


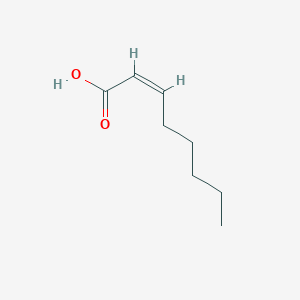


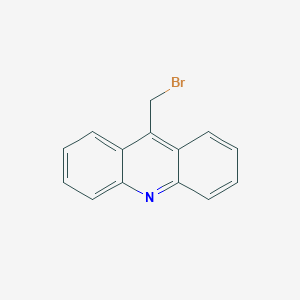
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
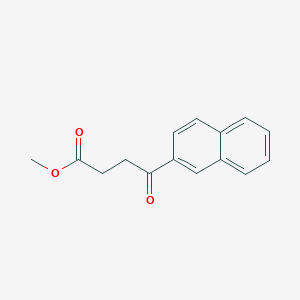
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
